

# Reasons for HALO-301 trial failure to meet primary endpoint

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Pegvorhyaluronidase alfa |           |
| Cat. No.:            | B15189429                | Get Quote |

# **HALO-301 Trial: Technical Support Center**

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the HALO-301 clinical trial and the failure of **pegvorhyaluronidase alfa** (PEGPH20) to meet its primary endpoint.

# Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the HALO-301 trial, and did the treatment arm meet it?

The primary endpoint of the Phase III HALO-301 trial was overall survival (OS).[1][2][3] The trial was designed to evaluate the efficacy and safety of **pegvorhyaluronidase alfa** (PEGPH20) in combination with nab-paclitaxel and gemcitabine (AG) compared to placebo plus AG in patients with hyaluronan-high metastatic pancreatic ductal adenocarcinoma (PDA).[2][4] The addition of PEGPH20 to the standard chemotherapy regimen did not lead to an improvement in overall survival.[1][4][5]

Q2: What were the specific results for the primary and key secondary endpoints?

The HALO-301 trial failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival. The median OS in the PEGPH20 plus AG arm was 11.2 months, compared to 11.5 months in the placebo plus AG arm, with a hazard ratio (HR) of 1.00 and a p-value of 0.97.[1][4] Key secondary endpoints, including progression-free survival (PFS) and

## Troubleshooting & Optimization





duration of response (DOR), also showed no improvement with the addition of PEGPH20.[1][5] While there was a higher objective response rate (ORR) in the investigational arm, this did not translate into a survival benefit.[1][4][6]

Q3: What was the proposed mechanism of action for pegvorhyaluronidase alfa (PEGPH20)?

PEGPH20 is a pegylated recombinant human hyaluronidase designed to degrade hyaluronan (HA), a major component of the extracellular matrix in the tumor microenvironment of many cancers, including pancreatic adenocarcinoma.[7][8] The dense, hyaluronan-rich stroma of pancreatic tumors is thought to create high interstitial pressure, which can compress blood vessels and impede the delivery of chemotherapeutic agents to the cancer cells.[9][10] By breaking down hyaluronan, PEGPH20 was hypothesized to increase the penetration and efficacy of co-administered chemotherapy.[7][8]

Q4: Why is the failure of HALO-301 significant for pancreatic cancer research?

The results of the HALO-301 trial were disappointing because targeting the tumor stroma, specifically hyaluronan, was a promising therapeutic strategy for the notoriously difficult-to-treat pancreatic cancer.[10] The failure suggests that simply degrading the desmoplastic stroma may not be sufficient to improve outcomes and that the interaction between the tumor microenvironment and cancer cells is more complex than previously understood.[9][10] It is also possible that the tumor stroma has protective functions that restrain tumor growth.[10] These findings have prompted a re-evaluation of stromal-targeting strategies in pancreatic cancer.[4]

Q5: Were there any safety concerns with the addition of PEGPH20?

The safety profile of PEGPH20 in combination with nab-paclitaxel and gemcitabine was generally consistent with previous studies.[1][4] However, certain Grade 3 or higher adverse events were more frequent in the PEGPH20 arm, including fatigue, muscle spasms, and hyponatremia.[4][7] An earlier trial, HALO-202, had noted an imbalance in thromboembolic events in the PEGPH20 arm, which led to the implementation of enoxaparin prophylaxis in subsequent studies, including HALO-301.[8][11]

# **Quantitative Data Summary**



| Endpoint                                         | PEGPH20 +<br>Nab-<br>paclitaxel/G<br>emcitabine<br>(AG) | Placebo +<br>Nab-<br>paclitaxel/G<br>emcitabine<br>(AG) | Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | p-value    |
|--------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|----------------------|------------------------------------|------------|
| Median<br>Overall<br>Survival (OS)               | 11.2<br>months[1][4]                                    | 11.5<br>months[1][4]                                    | 1.00[1][5]           | 0.80 - 1.27[1]                     | 0.97[1][4] |
| Median<br>Progression-<br>Free Survival<br>(PFS) | 7.1 months[1]<br>[4]                                    | 7.1 months[1]<br>[4]                                    | 0.97[1][4]           | 0.75 - 1.26[1]<br>[4]              | -          |
| Objective<br>Response<br>Rate (ORR)              | 47%[1][4]                                               | 36%[1][4]                                               | -                    | -                                  | -          |
| Median Duration of Response (DOR)                | 6.1 months[1]                                           | 7.4 months[1]                                           | -                    | -                                  | -          |

## **Experimental Protocols**

HALO-301 Trial Design

The HALO-301 study was a Phase III, randomized, double-blind, placebo-controlled international trial.[1][2][4]

- Patient Population: The trial enrolled 492 patients with previously untreated, hyaluronanhigh, metastatic pancreatic ductal adenocarcinoma.[1][4] Patients were required to have an ECOG performance status of 0 or 1.[5]
- Randomization: Patients were randomized in a 2:1 ratio to receive either PEGPH20 in combination with nab-paclitaxel and gemcitabine (AG) or placebo plus AG.[1][2]
- Treatment Regimen:



- PEGPH20/Placebo: Administered intravenously.
- Nab-paclitaxel: 125 mg/m² administered intravenously.[1]
- Gemcitabine: 1,000 mg/m² administered intravenously.[1]
- Treatment was given in 4-week cycles, with treatment on the first three weeks followed by a week of rest.[1]
- Primary Endpoint: Overall Survival (OS).[1][3]
- Secondary Endpoints: Included Progression-Free Survival (PFS), Objective Response Rate (ORR), and Duration of Response (DOR).[2][5]

### **Visualizations**





Click to download full resolution via product page

Caption: HALO-301 Experimental Workflow.





Click to download full resolution via product page

Caption: Hypothesized Mechanism of Action of PEGPH20.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Addition of Pegvorhyaluronidase Alfa to Nab-paclitaxel and Gemcitabine in Hyaluronan-High Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 2. Randomized Phase III Trial of Pegvorhyaluronidase Alfa With Nab-Paclitaxel Plus Gemcitabine for Patients With Hyaluronan-High Metastatic Pancreatic Adenocarcinoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Halozyme Announces HALO-301 Phase 3 Study Fails To Meet Primary Endpoint -BioSpace [biospace.com]
- 7. jwatch.org [jwatch.org]
- 8. HALO 202: Randomized Phase II Study of PEGPH20 Plus Nab-Paclitaxel/Gemcitabine Versus Nab-Paclitaxel/Gemcitabine in Patients With Untreated, Metastatic Pancreatic Ductal Adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why HALO 301 Failed and Implications for Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why HALO 301 Failed and Implications for Treatment of Pancreatic Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reasons for HALO-301 trial failure to meet primary endpoint]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15189429#reasons-for-halo-301-trial-failure-to-meetprimary-endpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com